Superior DHCR7 Inhibitory Potency of AY 9944 Compared to BM15766 and Triparanol
In a direct enzymatic assay using microsomes from Saccharomyces cerevisiae heterologously expressing human Δ7-sterol reductase, AY 9944 demonstrated a half-maximal inhibitory concentration (IC50) of 0.013 μM (13 nM) [1]. This represents a 92-fold greater potency than BM15766 (IC50 = 1.2 μM) and a >1000-fold greater potency than triparanol (IC50 = 14 μM) [1].
| Evidence Dimension | DHCR7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.013 μM (13 nM) |
| Comparator Or Baseline | BM15766: IC50 = 1.2 μM; Triparanol: IC50 = 14 μM |
| Quantified Difference | AY 9944 is ~92x more potent than BM15766 and >1000x more potent than triparanol |
| Conditions | In vitro enzymatic assay using heterologously expressed human Δ7-sterol reductase in yeast microsomes; NADPH-dependent conversion of 7-DHC to cholesterol measured |
Why This Matters
This quantifiable potency advantage enables the use of significantly lower compound concentrations to achieve equivalent DHCR7 inhibition, minimizing potential off-target effects and reducing cost per experiment for researchers requiring potent DHCR7 blockade.
- [1] Moebius FF, Fitzky BU, Lee JN, Paik YK, Glossmann H. Molecular cloning and expression of the human Δ7-sterol reductase. Proc Natl Acad Sci U S A. 1998;95(4):1899-1902. View Source
